5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride
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Overview
Description
5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.7145 . This compound is characterized by its bicyclic structure, which includes a phenyl group and an oxabicycloheptane ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxabicycloheptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Scientific Research Applications
5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride: This compound lacks the phenyl group, making it less complex and potentially less active in certain applications.
1-methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride: This compound has a methyl group instead of a phenyl group, which can lead to different chemical and biological properties.
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: This compound has a hydroxyl group, which can affect its reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound, such as its phenyl group and bicyclic structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c13-12-6-11(7-12,8-14-9-12)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H |
InChI Key |
GJDDDZPGEBQJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(COC2)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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